molecular formula C16H10BrN3OS2 B11197479 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11197479
M. Wt: 404.3 g/mol
InChI Key: JLJKKLOJMLIACM-UHFFFAOYSA-N
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Description

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including a thiazole ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-bromophenyl)-1,3-thiazole.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting the thiazole derivative with hydrazine hydrate and carbon disulfide under basic conditions to form the corresponding oxadiazole.

    Coupling Reaction: The final step involves coupling the thiazole-oxadiazole intermediate with thiophene-2-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through structure-activity relationship studies.

Medicine

In medicinal chemistry, this compound and its derivatives can be investigated for potential therapeutic applications. For example, they may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. These materials can have applications in electronics, sensors, and other advanced technologies.

Mechanism of Action

The mechanism of action of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,3-thiazole: This compound shares the thiazole ring and bromophenyl group but lacks the oxadiazole and thiophene rings.

    3-(Thiophen-2-yl)-1,2,4-oxadiazole: This compound contains the oxadiazole and thiophene rings but lacks the thiazole ring and bromophenyl group.

    5-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid: This compound contains the thiazole ring and bromophenyl group with a carboxylic acid functional group.

Uniqueness

The uniqueness of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole lies in its combination of three different heterocyclic rings (thiazole, thiophene, and oxadiazole) and the presence of a bromophenyl group

Properties

Molecular Formula

C16H10BrN3OS2

Molecular Weight

404.3 g/mol

IUPAC Name

5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H10BrN3OS2/c17-11-5-3-10(4-6-11)12-9-23-15(18-12)8-14-19-16(20-21-14)13-2-1-7-22-13/h1-7,9H,8H2

InChI Key

JLJKKLOJMLIACM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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